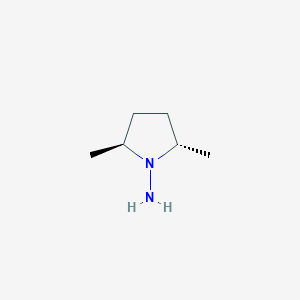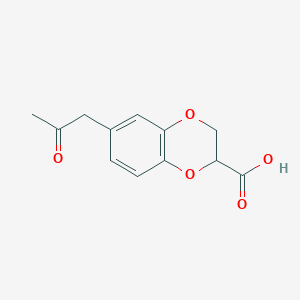
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings. The compound also contains a carboxylic acid functional group and an oxopropyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of reagents such as acetyl chloride or its synthetic equivalents, and the reaction conditions may include the use of solvents like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the acylation of methylphosphonates, followed by cyclization and purification through techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit metabolic enzymes by mimicking natural substrates, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Dialkyl (2-oxopropyl)phosphonates: These compounds share the oxopropyl group and are used in similar synthetic applications.
2-oxopropyl-CoM: This compound has a similar oxopropyl group and is studied for its biochemical properties.
Uniqueness
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its benzodioxine ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
863132-85-8 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
6-(2-oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-7(13)4-8-2-3-9-10(5-8)16-6-11(17-9)12(14)15/h2-3,5,11H,4,6H2,1H3,(H,14,15) |
Clave InChI |
GSHIVNGJILVEFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC2=C(C=C1)OC(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


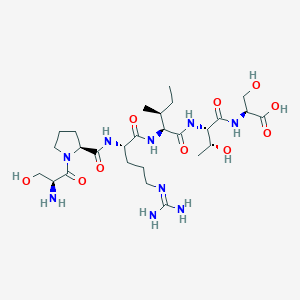
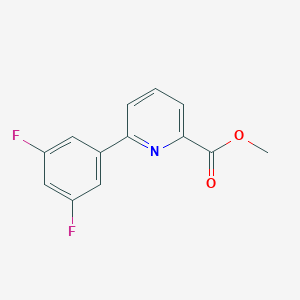
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
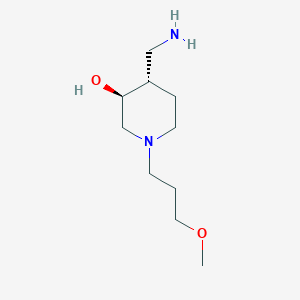
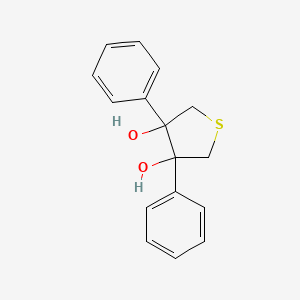
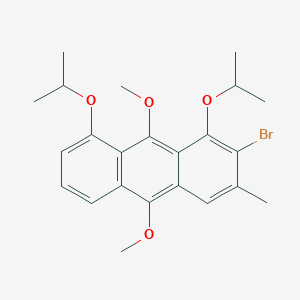
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
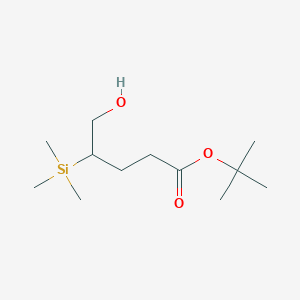
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
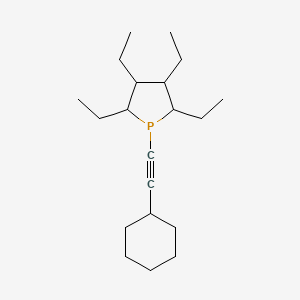
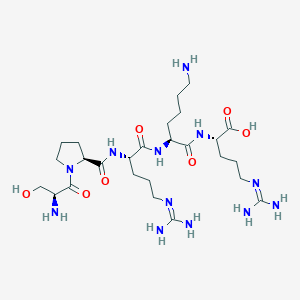
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
